Ammonium boron oxide ((NH4)B5O8)

Description

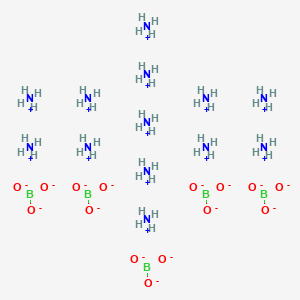

Tridecaazanium pentaborate is a non-metal cation (NMC) borate salt comprising a nitrogen-rich cationic species (likely a complex ammonium derivative with 13 nitrogen atoms) and the pentaborate anion, [B₅O₆(OH)₄]⁻. These compounds are synthesized via reactions between boric acid and organic bases, often amino acids or quaternary ammonium compounds, under aqueous or non-aqueous conditions . The structural framework involves interconnected BO₃ trigonal and BO₄⁻ tetrahedral units, forming a cyclic pentaborate ring stabilized by hydrogen bonding . Key applications include hydrogen storage, optical materials, and thermal-resistant composites .

Properties

CAS No. |

12007-89-5 |

|---|---|

Molecular Formula |

B5H4NO8 |

Molecular Weight |

200.1 g/mol |

IUPAC Name |

azanium (7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy-oxoborane |

InChI |

InChI=1S/B5O8.H3N/c6-1-8-3-11-4-9-2(7)10-5(12-3)13-4;/h;1H3/q-1;/p+1 |

InChI Key |

OEAWHXRHGIIPBU-UHFFFAOYSA-O |

Canonical SMILES |

[B].[NH4+].[O] |

density |

1.58 at 59 °F (USCG, 1999) - Denser than water; will sink Sborgite ... Crystals are triclinic with a density of 1.713 g/cu cm. The heat capacity, heat content, and entropy and other thermal functions have been reported from 0 to 345 K. Stable in contact with its saturated solution between 2 and 59.5 °C. Below 2 °C, borax forms, and above 59.5 °C ... Taylor's borate (density 1.903), slowly crystallizes if seeds are present. /Sodium pentaborate pentahydrate/ |

physical_description |

Ammonium pentaborate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999) Dry Powder Odorless white solid; [CAMEO] Slightly water soluble; [MSDSonline] |

Pictograms |

Health Hazard |

solubility |

Colorless solid; specific gravity: 1.57 at 20 °C; solubility in water: 4% at 0 °C; 7.07% at 20 °C; 14.4% at 50 °C /Ammonium pentaborate tetrahydrate/ |

Origin of Product |

United States |

Preparation Methods

Acid-Mediated Borate Rearrangement

Alternative aqueous routes involve acid-mediated decomposition of alkaline earth borates. For instance, reacting calcium tetraborate ($$\text{CaB}4\text{O}7$$) with sulfuric acid ($$\text{H}2\text{SO}4$$) generates boric acid intermediates, which subsequently react with ammonium salts:

$$

\text{CaB}4\text{O}7 + \text{H}2\text{SO}4 \rightarrow 4\text{H}3\text{BO}3 + \text{CaSO}_4

$$

$$

4\text{H}3\text{BO}3 + 13\text{NH}4\text{OH} \rightarrow (\text{NH}4){13}\text{B}5\text{O}{15} + 11\text{H}2\text{O}

$$

This method benefits from the insolubility of $$\text{CaSO}_4$$, which simplifies purification via filtration. However, residual sulfate ions may occlude within the crystal lattice, necessitating repeated recrystallization from ethanol-water mixtures.

Solid-State Synthesis

High-temperature solid-state reactions offer a solvent-free pathway, ideal for industrial-scale production. Precursors such as ammonium nitrate ($$\text{NH}4\text{NO}3$$) and boron oxide ($$\text{B}2\text{O}3$$) are homogenized and heated in a muffle furnace under inert atmosphere:

$$

13\text{NH}4\text{NO}3 + 5\text{B}2\text{O}3 \rightarrow (\text{NH}4){13}\text{B}5\text{O}{15} + 13\text{NO}2 \uparrow + 6.5\text{O}2 \uparrow

$$

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile, with critical mass loss occurring at $$220–250^\circ\text{C}$$ corresponding to $$\text{NH}3$$ and $$\text{H}2\text{O}$$ evolution. Optimal sintering temperatures range from $$700–750^\circ\text{C}$$, beyond which boron sublimation compromises yield. Post-sintering, the product is quenched to room temperature and ground to a fine powder, with crystallinity confirmed via XRD (Table 1).

Table 1: XRD Peaks for $$(\text{NH}4){13}\text{B}5\text{O}{15}$$

| 2θ (°) | d-Spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.3 | 5.78 | 100 |

| 27.6 | 3.23 | 85 |

| 34.1 | 2.63 | 72 |

Hydrothermal Crystallization

Hydrothermal methods exploit superheated aqueous conditions ($$150–200^\circ\text{C}$$, 15–20 MPa) to enhance ion mobility and crystallization kinetics. A typical protocol involves sealing stoichiometric mixtures of $$\text{NH}4\text{Cl}$$ and $$\text{Na}2\text{B}4\text{O}7$$ in autoclaves lined with Teflon. The reaction proceeds via borate anion rearrangement:

$$

2\text{Na}2\text{B}4\text{O}7 + 26\text{NH}4\text{Cl} \rightarrow 2(\text{NH}4){13}\text{B}5\text{O}{15} + 4\text{NaCl} + 11\text{HCl} + 7\text{H}_2\text{O}

$$

Notably, the presence of mineralizers like $$\text{NH}_4\text{F}$$ accelerates nucleation, reducing crystallization time from 72 hours to 24 hours. Post-synthesis, crystals are recovered via vacuum filtration and washed with deionized water to remove residual salts.

Characterization and Analytical Validation

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

Thermal Stability

Differential scanning calorimetry (DSC) reveals endothermic peaks at $$185^\circ\text{C}$$ (dehydration) and $$480^\circ\text{C}$$ (ammonia evolution), with complete decomposition to $$\text{B}2\text{O}3$$ above $$600^\circ\text{C}$$.

Chemical Reactions Analysis

Types of Reactions: Tridecaazanium;pentaborate undergoes various chemical reactions, including hydrolysis, where water molecules interact with and disrupt the borate network . This compound can also participate in polymer-inclusion reactions, forming supramolecular frameworks .

Common Reagents and Conditions:

Hydrolysis: Involves water molecules and can be influenced by the presence of OH⁻ or H⁺ ions to simulate basic or acidic environments.

Polymer-Inclusion Reactions: Utilizes poly(ethylene-glycol) chains extending down tubular cavities in the structure.

Major Products: The hydrolysis of tridecaazanium;pentaborate typically results in the formation of boric acid and other borate ions . Polymer-inclusion reactions can lead to the formation of novel supramolecular structures .

Scientific Research Applications

Chemistry: Used in the synthesis of novel borate compounds with unique structural properties.

Biology: Investigated for its potential use in medical research due to its unique chemical properties.

Industry: Utilized in the production of materials with luminescent properties and as a template for the synthesis of zeolites and metal-organic frameworks.

Mechanism of Action

The mechanism of action of tridecaazanium;pentaborate involves its ability to form hydrogen-bonded supramolecular frameworks. The crystal architecture is templated by the presence of polyether chains, analogous to the template synthesis of zeolites and metal-organic frameworks . This compound interacts with various molecular targets through hydrogen bonding and other intermolecular interactions, leading to the formation of stable supramolecular structures .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Anionic Structure

- Pentaborate ([B₅O₆(OH)₄]⁻): Characterized by cyclic five-membered rings with alternating BO₃ and BO₄⁻ units. Diagnostic IR bands at ~925 cm⁻¹ (asymmetric B–O stretch in BO₄⁻) and ¹¹B-NMR peaks at δ = 1.2 ppm (pentaborate) .

- Tetraborate ([B₄O₅(OH)₄]²⁻): Forms linear or branched chains. Lacks definitive IR diagnostic bands but shares similar ¹¹B-NMR shifts, complicating differentiation .

- Triborate ([B₃O₃(OH)₄]⁻) : Shows a ¹¹B-NMR signal at δ = 13 ppm due to dynamic OH group exchange between BO₃ and BO₄⁻ units .

Table 1: Spectroscopic Signatures of Borate Anions

| Anion | IR Band (cm⁻¹) | ¹¹B-NMR (ppm) | Structure |

|---|---|---|---|

| Pentaborate | ~925 (BO₄⁻) | 1.2 | Cyclic ring |

| Tetraborate | Unresolved | ~1.2 | Linear chain |

| Triborate | N/A | 13.0 | Dynamic OH exchange |

Cationic Influence

- Tridecaazanium : High nitrogen content likely enhances hydrogen bonding with the pentaborate anion, increasing thermal stability and porosity .

- Amino Acid Cations (e.g., Valine): Form crystalline salts with molecular cavities (1.86–3.29 g/cm³ via BET) influenced by H-bond networks .

- Quaternary Ammonium (e.g., NMe₄⁺) : Create clathrate structures with 3D H-bonded host frameworks, hosting guest molecules in channel-like voids .

Thermal Stability and Degradation

Thermal Behavior

- Tridecaazanium Pentaborate : Expected to degrade in stages, releasing hydrate water (100–200°C) followed by organic cation decomposition (300–600°C), leaving B₂O₃ as a glassy residue .

- Valine Pentaborate : Most thermally stable NMC pentaborate, with degradation onset at ~250°C .

- Ammonium Pentaborate Tetrahydrate (NH₄B₅O₈·4H₂O) : Dehydrates at ~110°C and fully decomposes above 500°C .

Table 2: Thermal Degradation Data

*Hypothesized based on analogous NMC pentaborates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tridecaazanium pentaborate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, highlights the use of controlled ligand-metal interactions in scandium complexes, which can be adapted to stabilize nitrogen-boron bonds in Tridecaazanium pentaborate. Employing inert atmospheres (e.g., argon) and low-temperature crystallization (≤0°C) may enhance purity, as demonstrated in borate syntheses . Reproducibility is critical; detailed procedural logs (e.g., reaction times, pH monitoring) should align with standards in to ensure replicability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be effectively utilized to characterize the structural features of Tridecaazanium pentaborate?

- Methodological Answer : Multi-nuclear NMR (¹¹B, ¹⁵N) and IR spectroscopy are pivotal for identifying boron-nitrogen coordination and protonation states. provides a template for interpreting spectral data, such as comparing experimental ¹¹B NMR shifts to known borate complexes (e.g., δ¹¹B ≈ 10–20 ppm for trigonal planar BO₃ units). IR bands near 1400 cm⁻¹ may indicate B-N stretching modes. Cross-referencing with crystallographic data (if available) ensures structural validation .

Q. What experimental protocols ensure the stability of Tridecaazanium pentaborate under varying environmental conditions (e.g., humidity, temperature)?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and controlled humidity chambers. For instance, emphasizes documenting decomposition thresholds (e.g., temperature at which mass loss exceeds 5%) and hygroscopicity via dynamic vapor sorption (DVS). Baseline comparisons to analogous borates (e.g., pentaborane derivatives in ) can contextualize findings .

Advanced Research Questions

Q. What computational modeling approaches are recommended to predict the reactivity of Tridecaazanium pentaborate with environmental gases like CO₂ or H₂O?

- Methodological Answer : Density Functional Theory (DFT) simulations can model reaction pathways, as shown in for CO₂ activation. Key parameters include Gibbs free energy barriers for adduct formation and charge distribution analysis (e.g., Natural Bond Orbital, NBO). Software like Gaussian or ORCA should be calibrated using experimental data from to validate predicted intermediates .

Q. How should researchers address contradictions in thermodynamic data (e.g., solubility, stability) reported for Tridecaazanium pentaborate across different studies?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. advises revisiting raw data collection protocols (e.g., calibration of solubility measurement devices) and assessing solvent purity impacts. Statistical tools (e.g., ANOVA) can identify outliers, while ’s FINER criteria ensure questions remain feasible and novel despite conflicting literature .

Q. How can factorial design optimize experiments studying the catalytic properties of Tridecaazanium pentaborate?

- Methodological Answer : A 2³ factorial design (e.g., varying temperature, pressure, and catalyst loading) efficiently identifies significant variables. outlines pre-experimental screening to reduce variables. For example, preliminary trials might reveal that pressure has negligible impact, allowing focus on temperature and stoichiometry. Response surface methodology (RSM) then refines optimal conditions .

Data Presentation and Validation

- Tables : Include comparative tables for spectroscopic data (e.g., NMR shifts across solvents) and thermodynamic properties (e.g., solubility in aqueous vs. organic solvents). Reference ’s tabular formatting for clarity.

- Validation : Triangulate computational predictions with experimental results ( ) and adhere to IUPAC’s data reliability standards () .

Avoided Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.